2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]-
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Overview
Description
2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- is an organic compound that belongs to the thiazolone family This compound is characterized by its thiazolone ring structure, which is fused with an amino group attached to a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- typically involves the reaction of 2-aminothiazole with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of catalysts to accelerate the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolone derivatives
Scientific Research Applications
2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
- N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)-2-methylphenyl)acetamide
Uniqueness
2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]- stands out due to its unique thiazolone ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19387-62-3 |
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Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-(2-methylphenyl)imino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)11-9-6-14-10(13)12-9/h2-5H,6H2,1H3,(H,11,12,13) |
InChI Key |
PKHNHWMSMJMIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C2CSC(=O)N2 |
Origin of Product |
United States |
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